2,5-Bis(iodomethyl)-1,4-dioxane
Overview
Description
2,5-Bis(iodomethyl)-1,4-dioxane is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(iodomethyl)-1,4-dioxane typically involves the iodination of 2,5-bis(hydroxymethyl)-1,4-dioxane. This can be achieved using iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine in an inert solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(iodomethyl)-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2,5-bis(methyl)-1,4-dioxane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the iodomethyl groups can lead to the formation of 2,5-bis(formyl)-1,4-dioxane.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 2,5-bis(azidomethyl)-1,4-dioxane, 2,5-bis(thiomethyl)-1,4-dioxane.
Reduction: 2,5-bis(methyl)-1,4-dioxane.
Oxidation: 2,5-bis(formyl)-1,4-dioxane.
Scientific Research Applications
2,5-Bis(iodomethyl)-1,4-dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,5-Bis(iodomethyl)-1,4-dioxane largely depends on its reactivity with other molecules. The iodomethyl groups can act as electrophiles, facilitating nucleophilic substitution reactions. This reactivity can be harnessed in the synthesis of various derivatives, which may interact with specific molecular targets in biological systems.
Comparison with Similar Compounds
2,5-Bis(bromomethyl)-1,4-dioxane: Similar structure but with bromine atoms instead of iodine.
2,5-Bis(chloromethyl)-1,4-dioxane: Contains chlorine atoms instead of iodine.
2,5-Bis(hydroxymethyl)-1,4-dioxane: Precursor to the iodomethyl derivative.
Uniqueness: 2,5-Bis(iodomethyl)-1,4-dioxane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine
Properties
IUPAC Name |
2,5-bis(iodomethyl)-1,4-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGCDSJISZRBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CI)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971499 | |
Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56127-59-4 | |
Record name | NSC114511 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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